molecular formula H3NO6S2 B12556638 Amidodisulfuric acid CAS No. 156065-13-3

Amidodisulfuric acid

Cat. No.: B12556638
CAS No.: 156065-13-3
M. Wt: 177.16 g/mol
InChI Key: QFARLUFBHFUZOK-UHFFFAOYSA-N
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Description

It is a white, odorless, crystalline, and nonhygroscopic solid that is strongly dissociated in water . This compound is widely used in various industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Amidodisulfuric acid is typically synthesized by reacting urea with a mixture of sulfur trioxide and sulfuric acid (or oleum). The conversion is conducted in two stages:

  • Sulfamation:

    OC(NH2)2+SO3OC(NH2)(NHSO3H)\text{OC(NH}_2\text{)}_2 + \text{SO}_3 \rightarrow \text{OC(NH}_2\text{)(NHSO}_3\text{H)} OC(NH2​)2​+SO3​→OC(NH2​)(NHSO3​H)

  • Hydrolysis:

    OC(NH2)(NHSO3H)+H2SO4CO2+2H3NSO3\text{OC(NH}_2\text{)(NHSO}_3\text{H)} + \text{H}_2\text{SO}_4 \rightarrow \text{CO}_2 + 2 \text{H}_3\text{NSO}_3 OC(NH2​)(NHSO3​H)+H2​SO4​→CO2​+2H3​NSO3​

Industrial Production Methods: The industrial production of this compound involves the same synthetic route but on a larger scale. The reaction is carried out at controlled temperatures to ensure maximum yield and purity .

Chemical Reactions Analysis

Types of Reactions: Amidodisulfuric acid undergoes various chemical reactions, including:

  • Oxidation: In the presence of chlorine, bromine, and chlorates, this compound can be oxidized to produce sulfuric acid.

    2NH2SO3H+KClO32H2SO4+N2+KCl+H2O2 \text{NH}_2\text{SO}_3\text{H} + \text{KClO}_3 \rightarrow 2 \text{H}_2\text{SO}_4 + \text{N}_2 + \text{KCl} + \text{H}_2\text{O} 2NH2​SO3​H+KClO3​→2H2​SO4​+N2​+KCl+H2​O

  • Hydrolysis: Aqueous solutions of this compound hydrolyze to form ammonium hydrogen sulfate.

    NH2SO3H+H2ONH4HSO4\text{NH}_2\text{SO}_3\text{H} + \text{H}_2\text{O} \rightarrow \text{NH}_4\text{HSO}_4 NH2​SO3​H+H2​O→NH4​HSO4​

Common Reagents and Conditions:

  • Oxidizing Agents: Chlorine, bromine, and chlorates.
  • Hydrolysis Conditions: Aqueous solutions at ambient temperature.

Major Products:

Scientific Research Applications

Amidodisulfuric acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of amidodisulfuric acid involves its strong acidic nature, which allows it to act as a proton donor in various chemical reactions. It can effectively break down complex molecules and facilitate the formation of simpler compounds. The molecular targets and pathways involved include the hydrolysis of amide bonds and the oxidation of sulfamic groups .

Comparison with Similar Compounds

Amidodisulfuric acid is similar to other sulfamic acids, such as:

This compound stands out due to its unique combination of strong acidity and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

156065-13-3

Molecular Formula

H3NO6S2

Molecular Weight

177.16 g/mol

IUPAC Name

sulfamoyl hydrogen sulfate

InChI

InChI=1S/H3NO6S2/c1-8(2,3)7-9(4,5)6/h(H2,1,2,3)(H,4,5,6)

InChI Key

QFARLUFBHFUZOK-UHFFFAOYSA-N

Canonical SMILES

NS(=O)(=O)OS(=O)(=O)O

Origin of Product

United States

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